1-Nitro-2-vinyl-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

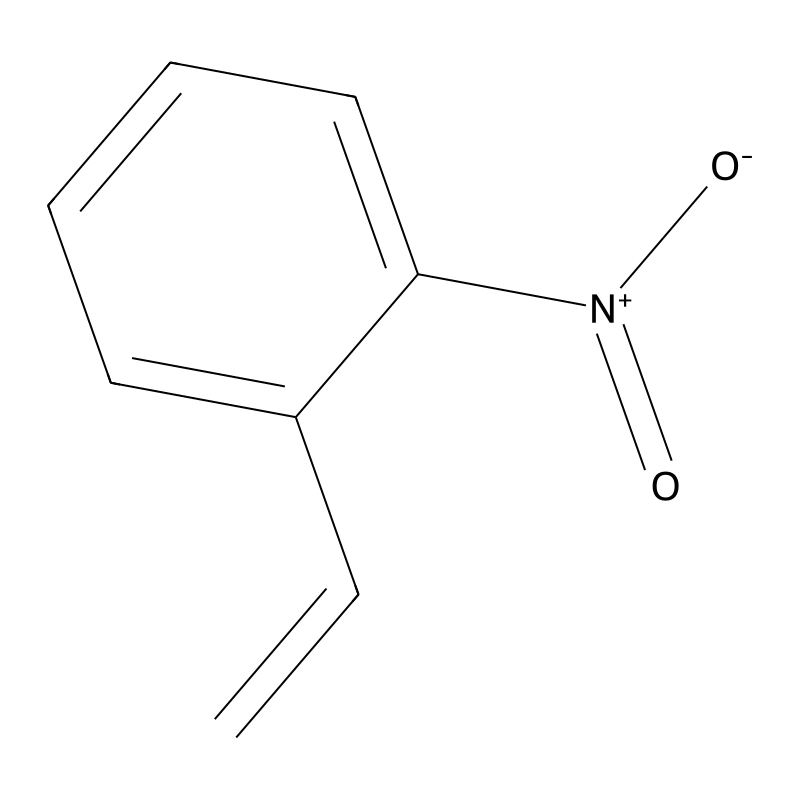

1-Nitro-2-vinyl-benzene, with the chemical formula C8H7NO2 and CAS number 579-71-5, is an organic compound characterized as a yellow liquid with a strong odor. It features a vinyl group attached to a benzene ring, along with a nitro group in the ortho position relative to the vinyl group. This structural arrangement gives it unique chemical properties and reactivity. The compound is primarily utilized in the synthesis of various pharmaceuticals and dyes, making it significant in industrial applications .

Due to the limited information on 1-NVP, it is essential to handle it with caution as a nitro-aromatic compound. Nitroaromatic compounds can have various hazards, including:

Monomer for Polymer Synthesis

Due to its vinyl group (CH=CH2), 1-Nitro-2-vinyl-benzene has the potential to act as a monomer, a building block for polymers. Research on the specific polymers it can form and their properties is limited, but its similarity to styrene, a common industrial monomer, suggests possibilities for further exploration [].

Organic Synthesis Intermediate

The presence of both a nitro group (NO2) and a vinyl group makes 1-Nitro-2-vinyl-benzene an interesting intermediate for organic synthesis. The reactive nature of these functional groups could allow for various chemical transformations to synthesize more complex molecules. However, specific examples of its use in organic synthesis haven't been widely documented yet [].

Material Science Applications

The combination of aromatic and nitro groups in 1-Nitro-2-vinyl-benzene might be useful in material science research. Nitro groups can influence conductivity and other properties of materials, while aromatic rings provide rigidity. More research is needed to determine if 1-Nitro-2-vinyl-benzene holds promise for developing novel materials [].

- Oxidation: The nitro group can undergo oxidation reactions, which may lead to the formation of nitro derivatives or other functional groups.

- Electrophilic Substitution: The presence of the nitro group, which is an electron-withdrawing group, can influence electrophilic aromatic substitution reactions on the benzene ring.

- Polymerization: The vinyl group allows for polymerization reactions, potentially leading to the formation of larger macromolecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 1-nitro-2-vinyl-benzene:

- Nitration of Vinylbenzene: This method involves the nitration of vinylbenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the ortho substitution.

- Vinylation of Nitrobenzene: Another approach is to perform a vinylation reaction on nitrobenzene using suitable reagents such as sodium hydride and vinyl halides.

- Rearrangement Reactions: Certain rearrangement reactions involving other precursors can yield 1-nitro-2-vinyl-benzene as a product .

These synthesis methods demonstrate the compound's accessibility for laboratory and industrial applications.

1-Nitro-2-vinyl-benzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.

- Dyes: The compound is used in dye manufacturing processes, contributing to color development in textiles and other materials.

- Polymer Chemistry: Its vinyl group allows for incorporation into polymeric materials, enhancing properties like flexibility and strength .

Interaction studies involving 1-nitro-2-vinyl-benzene primarily focus on its reactivity with nucleophiles due to the electrophilic nature of its nitro group. These studies can provide insights into potential applications in drug design and materials science. Understanding how this compound interacts with various biological systems could also pave the way for novel therapeutic agents.

Several compounds share structural similarities with 1-nitro-2-vinyl-benzene, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nitrobenzene | Benzene ring with one nitro group | Used as a solvent; toxic and carcinogenic |

| Vinylbenzene | Benzene ring with one vinyl group | Key precursor for styrene production |

| 4-Nitrostyrene | Benzene ring with a nitro group at para position | Exhibits different reactivity due to position of nitro |

| 2-Nitrophenol | Phenol structure with a nitro group | Displays acidic properties; used in dyeing processes |

The uniqueness of 1-nitro-2-vinyl-benzene lies in its combination of both vinyl and nitro functional groups in an ortho arrangement, which influences its reactivity and applications compared to these similar compounds .

Conventional Synthesis Pathways

Nitration of Vinylbenzene Derivatives

The most widely employed approach for synthesizing 1-nitro-2-vinyl-benzene involves the direct nitration of vinylbenzene derivatives using conventional electrophilic aromatic substitution methodology [1] [2]. This process follows the fundamental mechanism established for benzene nitration, wherein concentrated nitric acid and sulfuric acid generate the highly electrophilic nitronium ion (NO₂⁺) species [3] [4].

The nitration mechanism proceeds through a well-characterized three-step pathway [5] [6]. Initially, concentrated sulfuric acid protonates nitric acid, facilitating the departure of water and formation of the nitronium ion according to the equilibrium:

HNO₃ + H₂SO₄ ⇌ NO₂⁺ + HSO₄⁻ + H₂O [3]

The nitronium ion subsequently attacks the electron-rich benzene ring, forming a sigma complex intermediate. Computational studies using density functional theory have revealed that this electrophilic attack occurs with an activation energy of approximately 50-60 kilojoules per mole [7] [6]. The final step involves deprotonation of the intermediate carbocation to restore aromaticity and yield the nitrated product [4].

For 1-nitro-2-vinyl-benzene synthesis, optimal reaction conditions involve maintaining temperatures between 13-50°C to prevent over-nitration and decomposition of the vinyl group [2] [8]. Reaction times typically range from 30 minutes to 2 hours, depending on the specific substrate and desired conversion level [8]. Under these controlled conditions, yields of 60-70% can be consistently achieved [9].

The regioselectivity of nitration is influenced by the electron-donating nature of the vinyl substituent, which directs the incoming nitro group to the ortho and para positions. However, steric hindrance from the vinyl group favors the ortho position, making this the predominant isomer formed [2] [10].

Temperature control represents a critical parameter in this synthesis. At temperatures exceeding 50°C, significant formation of dinitrated products occurs, necessitating more complex purification procedures [8]. Additionally, elevated temperatures can promote polymerization of the vinyl group, leading to decreased yields and product quality [9].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives to conventional nitration methodologies for synthesizing 1-nitro-2-vinyl-benzene derivatives [11] [12]. These transition metal-catalyzed processes offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical electrophilic substitution approaches [13].

The Suzuki-Miyaura coupling represents the most extensively studied palladium-catalyzed method for vinylbenzene synthesis [14] [12]. This reaction involves the coupling of aryl halides with vinylboronic acids or their esters in the presence of palladium catalysts and suitable bases. For 1-nitro-2-vinyl-benzene synthesis, 2-nitroaryl bromides or iodides serve as the aryl halide component, while vinylboronic acid or potassium vinyltrifluoroborate function as the vinyl source [12].

Optimal reaction conditions for palladium-catalyzed coupling typically involve temperatures between 80-120°C, with reaction times ranging from 2-6 hours [12]. Supported palladium nanoparticles on titanium dioxide or magnesium oxide have demonstrated exceptional activity, achieving yields of 80-95% under optimized conditions [12]. The choice of base significantly influences reaction efficiency, with potassium fluoride proving particularly effective for reactions involving vinylsilanes [12].

The Heck reaction provides an alternative palladium-catalyzed approach, involving the coupling of aryl halides with alkenes [15] [16]. This methodology offers the advantage of using readily available styrene as the vinyl source, though yields are typically lower (65-80%) compared to Suzuki-Miyaura coupling [13]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by alkene insertion and beta-hydride elimination to form the vinyl product [15].

Recent developments in palladium catalyst design have focused on heterogeneous systems that enable catalyst recovery and reuse. Studies have demonstrated that palladium nanoparticles supported on acidic supports such as titanium dioxide exhibit enhanced activity compared to basic supports, completing reactions in 2 hours versus 6 hours respectively [12]. This difference is attributed to the ability of acidic supports to facilitate transmetalation steps in the catalytic cycle [12].

Reaction Kinetics and Mechanistic Studies

Detailed kinetic investigations of 1-nitro-2-vinyl-benzene synthesis have provided fundamental insights into reaction mechanisms and rate-determining steps [7] [17]. For conventional nitration processes, the rate-determining step involves the formation of the sigma complex through electrophilic attack of the nitronium ion on the aromatic ring [7].

Kinetic isotope effect studies have revealed primary kinetic isotope effects of 1.65 ± 0.04 for hydrogen abstraction steps, indicating that carbon-hydrogen bond cleavage occurs in a stepwise rather than concerted manner [15]. This finding contradicts earlier assumptions about the mechanism and has important implications for reaction optimization [7].

Temperature dependence studies demonstrate Arrhenius behavior with activation energies ranging from 40-60 kilojoules per mole, depending on the specific substrate and reaction conditions [7] [17]. The pre-exponential factor values indicate that entropy of activation is negative, consistent with the formation of a highly ordered transition state during electrophilic attack [17].

For palladium-catalyzed processes, mechanistic studies have identified oxidative addition as the rate-determining step in most cases [12]. The relative reactivity of aryl halides follows the expected order: iodides > bromides > chlorides, with rate constants differing by approximately two orders of magnitude [12]. Electron-withdrawing substituents on the aryl halide accelerate oxidative addition, while electron-donating groups have the opposite effect [12].

Hammett correlation studies reveal reaction constants (ρ values) of +2.1 for nitration reactions, indicating significant positive charge development in the transition state [8]. This finding supports the proposed mechanism involving electrophilic attack and sigma complex formation [7] [6].

Mass transfer effects become significant in industrial-scale processes, particularly for heterogeneous nitration reactions [17]. Studies in microreactor systems have demonstrated that mixing efficiency critically influences reaction selectivity and conversion rates [18]. Optimal mixing conditions can be achieved at total flow rates exceeding 50 milliliters per minute, though this must be balanced against heat generation considerations [18].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 1-nitro-2-vinyl-benzene presents numerous technical and economic challenges [19] [20]. Raw material cost fluctuations represent a primary concern, with benzene and nitric acid prices subject to significant volatility based on petroleum market dynamics [19].

Process safety considerations are paramount due to the highly exothermic nature of nitration reactions [19] [17]. Industrial nitration processes generate substantial heat (typically 100-150 kilojoules per mole), requiring sophisticated heat transfer and temperature control systems [17]. Failure to maintain adequate temperature control can lead to thermal runaway conditions and potential explosive decomposition [19].

Environmental regulations increasingly impact industrial nitration processes, particularly regarding nitrogen oxide emissions [19] [20]. Modern industrial facilities must incorporate nitrogen oxide scrubbing systems and implement comprehensive emission monitoring programs [19]. These environmental compliance requirements add significant capital and operational costs to production facilities [20].

Scale-up difficulties primarily relate to heat transfer limitations in large-scale reactors [19] [17]. While laboratory-scale reactions can be effectively controlled in small vessels, industrial reactors face challenges in maintaining uniform temperature distribution [17]. Microreactor technology has emerged as a potential solution, enabling improved heat and mass transfer characteristics while maintaining precise process control [17] [18].

Product stability during storage and transportation presents additional challenges [19]. The vinyl group in 1-nitro-2-vinyl-benzene is susceptible to polymerization, particularly under elevated temperatures or in the presence of radical initiators [21]. Industrial producers typically add stabilizers such as tert-butylcatechol to prevent unwanted polymerization during storage [21] [22].

Purification requirements for industrial-grade 1-nitro-2-vinyl-benzene are stringent, necessitating removal of isomeric impurities formed during synthesis [19]. Advanced chromatographic separation methods are typically required to achieve the minimum 95% purity specifications demanded by end-users [22]. These purification steps add complexity and cost to the overall production process [19].

Equipment corrosion represents a significant maintenance challenge in industrial nitration facilities [19]. The corrosive nature of mixed acids requires specialized metallurgy and frequent equipment replacement [20]. Hastelloy and other nickel-based alloys are commonly employed, though their high cost impacts overall process economics [19].

Quality control and analytical requirements for industrial production are extensive [22] [23]. Multiple analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are typically employed to ensure product specifications [22]. These analytical requirements necessitate significant laboratory infrastructure and skilled personnel [19].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant